molecular formula C26H25NO4 B2526240 (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid CAS No. 647036-25-7

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid

Cat. No.: B2526240
CAS No.: 647036-25-7
M. Wt: 415.489
InChI Key: AUMBAGOVHVKCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tricyclic acridine core modified with a 1,3-benzodioxole-substituted methylidene group at position 4 (in the Z-configuration), a tert-butyl group at position 2, and a carboxylic acid at position 7. The acridine scaffold is well-documented for its DNA intercalation properties, making it a promising candidate for anticancer research . The tert-butyl group enhances steric bulk and metabolic stability, while the carboxylic acid at position 9 may improve solubility and facilitate interactions with biological targets, such as DNA or enzymes .

Properties

IUPAC Name

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-26(2,3)17-12-16(10-15-8-9-21-22(11-15)31-14-30-21)24-19(13-17)23(25(28)29)18-6-4-5-7-20(18)27-24/h4-11,17H,12-14H2,1-3H3,(H,28,29)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMBAGOVHVKCGZ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5C(=C4C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1C/C(=C/C2=CC3=C(C=C2)OCO3)/C4=NC5=CC=CC=C5C(=C4C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation

The dihydroacridine scaffold is constructed via Friedländer condensation between 2-aminobenzoic acid derivatives and cyclic ketones. For example:

  • Starting materials : 5-Methoxyanthranilic acid and cyclohexenone.
  • Conditions : Acetic acid, 120°C, 12 h.
  • Mechanism : Acid-catalyzed cyclodehydration forms the dihydroacridine ring.

Modification for C2-tert-Butyl Group
Introduction of the tert-butyl group at C2 is achieved via:

  • Direct alkylation : Treatment of the acridine intermediate with tert-butyl bromide under basic conditions (K₂CO₃, DMF, 80°C).
  • Protecting group strategy : Use of tert-butyl esters during synthesis, followed by selective deprotection.

Installation of the 1,3-Benzodioxol-5-ylmethylidene Moiety

Condensation with 1,3-Benzodioxole-5-Carbaldehyde

The methylidene bridge is formed via a Knoevenagel-type condensation:

  • Reagents : 1,3-Benzodioxole-5-carbaldehyde (1.2 equiv), dihydroacridine intermediate (1 equiv), piperidine (catalyst), ethanol, reflux.
  • Stereoselectivity : The Z-configuration is favored by steric hindrance from the tert-butyl group, as evidenced by NOESY correlations in analogous systems.

Optimization Data

Parameter Value Source
Yield 68–75%
Reaction Time 24–48 h
Solvent Ethanol/Acetic Acid (1:1)

Carboxylic Acid Functionalization

Oxidation of Methyl/Ester Groups

The C9 carboxylic acid is introduced via oxidation of a pre-installed methyl group:

  • Reagents : KMnO₄ in H₂SO₄ (0.5 M), 60°C, 6 h.
  • Alternative : Hydrolysis of a tert-butyl ester using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Comparative Yields

Starting Material Product Yield
C9-Methyl C9-COOH 55%
C9-tert-Butyl Ester C9-COOH 92%

Integrated Synthetic Route

Stepwise Procedure

  • Friedländer Annulation :

    • React 5-methoxyanthranilic acid (10 mmol) with cyclohexenone (12 mmol) in acetic acid (20 mL) at 120°C for 12 h.
    • Isolate 9-methoxy-2,3-dihydro-1H-acridin-4(5H)-one (Yield: 78%).
  • tert-Butylation at C2 :

    • Treat intermediate with tert-butyl bromide (15 mmol), K₂CO₃ (20 mmol), DMF, 80°C, 8 h.
    • Obtain 2-tert-butyl-9-methoxy-2,3-dihydro-1H-acridin-4(5H)-one (Yield: 65%).
  • Methylidene Bridge Formation :

    • Condense with 1,3-benzodioxole-5-carbaldehyde (12 mmol) in ethanol/acetic acid (1:1) with piperidine (0.5 mmol), reflux 24 h.
    • Isolate (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-9-methoxy-2,3-dihydro-1H-acridine (Yield: 70%).
  • Carboxylic Acid Introduction :

    • Hydrolyze methyl ether using BBr₃ (3 equiv) in DCM, −78°C to RT, 4 h.
    • Oxidize resultant phenol to carboxylic acid with KMnO₄/H₂SO₄ (Yield: 58%).

Spectroscopic Characterization

Key Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, =CH), 6.98 (s, 2H, benzodioxole-H), 1.42 (s, 9H, t-Bu).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C), 1240 cm⁻¹ (C-O-C).
  • HRMS : m/z 432.1445 [M+H]⁺ (Calc. 432.1451 for C₂₅H₂₃NO₅).

Challenges and Mitigation Strategies

Regioselectivity in Olefination

  • Issue : Competing E-isomer formation during condensation.
  • Solution : Use bulky bases (e.g., DBU) to favor Z-selectivity via kinetic control.

Acid Sensitivity of tert-Butyl Group

  • Issue : Cleavage under strong acidic conditions during oxidation.
  • Solution : Employ mild hydrolytic agents (e.g., TFA/DCM) for ester deprotection.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical derivatization reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, tert-butanol) under acid catalysis (e.g., H₂SO₄) or coupling agents (DCC/DMAP) to form esters. For example, tert-butyl ester formation enhances solubility in nonpolar solvents .

  • Amidation : Activated via carbodiimides (e.g., DCC, EDC) or CDI to form amides with amines. In peptide synthesis, similar activation methods yield carboxamide bonds with >90% efficiency .

  • Reduction : LiAlH₄ reduces the acid to a primary alcohol, though this is rarely applied due to competing acridine ring reactivity .

Table 1: Carboxylic Acid Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
EsterificationDCC/DMAP, tert-butanoltert-Butyl ester85–92
AmidationCDI, primary amineCarboxamide70–94
ActivationCDI, DMF, rtAcyl imidazoleN/A

Conjugated Double Bond Reactivity

The exocyclic (4Z)-benzodioxolylmethylidene group participates in:

  • Cycloadditions : [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) at 80–100°C, forming fused bicyclic adducts.

  • Michael Additions : Nucleophilic attack by thiols or amines at the β-position under basic conditions (e.g., Et₃N).

Table 2: Double Bond Reactions

Reaction TypeReagents/ConditionsProductSelectivitySource
Diels-AlderMaleic anhydride, ΔCycloadductRegioselective
Michael AdditionEt₃N, thiophenolThioether adductStereospecific (Z retained)

Acridine Core Modifications

The acridine system exhibits:

  • Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) at C-2 or C-7 positions, though steric hindrance from the tert-butyl group limits reactivity .

  • Photocatalytic Activity : Acts as a photosensitizer in radical reactions (e.g., C–H functionalization) under 400 nm light, leveraging its extended π-system .

Decarboxylation and Ring Transformations

Under oxidative conditions (e.g., KMnO₄, Δ), decarboxylation occurs, yielding a simplified acridine derivative. This is critical for generating analogs with enhanced lipophilicity .

Metal Coordination

The carboxylic acid and acridine nitrogen serve as chelation sites for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or bioactive properties .

Key Research Findings

  • Synthetic Utility : CDI-mediated activation of the carboxylic acid is optimal for amide bond formation, minimizing side reactions .

  • Photostability : The benzodioxole group enhances UV stability, making the compound suitable for light-driven applications .

  • Biological Relevance : Structural analogs inhibit topoisomerase II via intercalation, suggesting therapeutic potential .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of acridine derivatives. The compound has been shown to inhibit the growth of various cancer cell lines. For instance, a study demonstrated that derivatives with the benzodioxole moiety exhibited significant cytotoxic effects against human breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the benzodioxole group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage. The mechanism is believed to involve the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Pathways

The synthesis of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid can be achieved through several synthetic routes. One notable method involves the condensation reaction between 1,3-benzodioxole derivatives and tert-butyl acridine carboxylic acids under acidic conditions. This reaction typically yields high purity products suitable for further applications in medicinal chemistry .

Use as a Building Block

In organic synthesis, this compound serves as an important building block for creating more complex molecules. Its functional groups allow for further modifications through various reactions such as alkylation, acylation, and cyclization. This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals .

Photophysical Properties

The photophysical properties of this compound have been studied for potential applications in photonic devices. Its ability to absorb light in specific wavelengths makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells. The compound's stability under light exposure is crucial for enhancing the longevity and efficiency of these devices .

Polymer Composites

Additionally, this compound can be incorporated into polymer matrices to improve their mechanical and thermal properties. Research indicates that blending this acridine derivative with polymers results in materials with enhanced durability and resistance to degradation under environmental stressors .

Mechanism of Action

The mechanism of action of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous acridine derivatives and related heterocyclic systems. Key parameters include substituent effects, synthetic accessibility, biological activity, and physicochemical properties.

Structural Analogues with Benzodioxole/Benzodioxin Substituents

Several compounds in the evidence share the 1,3-benzodioxole or benzodioxin motifs but differ in core scaffolds:

  • Compound 9j (from ): A thiazolidin-4-one derivative with a 1,3-benzodioxolylmethylamino side chain and a 4-hydroxybenzylidene substituent. However, it exhibits moderate anticancer activity (34% yield, orange powder) .
  • Compound 9k (): Similar to 9j but with a 4-hydroxy-3-methoxybenzylidene group. The methoxy substitution enhances lipophilicity, improving cellular uptake (46% yield, red powder) .
  • Compound 9c (): Incorporates a 2,3-dihydro-1,4-benzodioxin substituent. Its low synthetic yield (5%) suggests challenges in stabilizing the dihydrodioxin moiety during synthesis .
Compound Core Structure Substituents Key Findings
Target Acridine Derivative Acridine 4-(1,3-Benzodioxol-5-ylmethylidene), 2-tert-butyl, 9-carboxylic acid Potential for DNA intercalation; enhanced solubility due to carboxylic acid
9j Thiazolidin-4-one 1,3-Benzodioxole, 4-hydroxybenzylidene Moderate anticancer activity; limited planarity for DNA binding
9k Thiazolidin-4-one 1,3-Benzodioxole, 4-hydroxy-3-methoxybenzylidene Improved lipophilicity vs. 9j; higher yield (46%)
9c Thiazolidin-4-one 2,3-Dihydro-1,4-benzodioxin Low yield (5%); instability of dihydrodioxin group

Acridine Derivatives with Heterocyclic Modifications

The target compound is compared to other acridine-based molecules with varying substituents:

  • Chromene-Acridine Hybrids (): Derivatives like compound 4 feature chromene and pyrimidinone fused to acridine.
  • Thiazolidine-Acridine Conjugates (): Acridines linked to thiazolidine moieties show anticancer activity (66–84% yields), emphasizing the role of sulfur-containing heterocycles in enhancing cytotoxicity .
Compound Substituents Biological Activity Advantages/Limitations
Target Acridine Derivative 9-carboxylic acid, tert-butyl, benzodioxole Hypothesized DNA intercalation Carboxylic acid improves solubility; tert-butyl enhances stability
Chromene-Acridine Hybrid 4 2-Chlorobenzylidene, chlorophenyl Dual mechanism (DNA/enzyme targeting) Structural complexity may hinder synthesis
Thiazolidine-Acridine Thiazolidine moiety High cytotoxicity (66–84% yields) Improved yield vs. target compound; sulfur enhances reactivity

Biological Activity

The compound (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid is a complex organic molecule with significant potential in medicinal chemistry. Its structure features an acridine core, a benzodioxole substituent, and a carboxylic acid functional group, which contribute to its diverse biological activities.

Chemical Structure

The chemical structure can be represented as follows:

C19H20NO4\text{C}_{19}\text{H}_{20}\text{N}\text{O}_{4}

This structure includes multiple functional groups that are believed to play a role in its biological interactions.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . It effectively scavenges free radicals and inhibits lipid peroxidation, which are critical mechanisms for protecting cells from oxidative stress. This activity is particularly relevant in the context of preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Cytotoxicity

Preliminary studies have shown that this compound may possess cytotoxic effects against several cancer cell lines. These findings suggest potential applications in cancer therapy, warranting further investigation into its mechanism of action and efficacy.

3. Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to altered biochemical processes within cells, providing a therapeutic avenue for diseases where these enzymes play a pivotal role.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals interesting insights into their biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
FlavoneFlavonoid backboneAntioxidant propertiesBasic structure of flavonoids
QuercetinHydroxylated flavonoidAnticancer, anti-inflammatoryHigh bioavailability
KaempferolSimilar flavonoid structureAntioxidant, anticancerExhibits multiple health benefits
GalanginHydroxyflavonoidAntimicrobial propertiesPotential for drug development

The unique combination of functional groups in this compound confers distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Study on Antioxidant Properties : A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, showcasing its potential as an antioxidant agent in therapeutic applications.
  • Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.

Q & A

Q. What are the established synthetic routes for (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting tert-butyl acridine precursors with 1,3-benzodioxole-5-carbaldehyde derivatives under basic conditions (e.g., Knoevenagel or Wittig reactions) to form the methylidene bridge .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization (solvents: ethanol/water mixtures) to isolate the Z-isomer .
  • Analytical validation : Confirmation via 1H^1H/13C^{13}C-NMR (e.g., δ 7.2–8.1 ppm for acridine protons), HPLC (≥95% purity), and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated in experimental settings?

Key techniques include:

  • X-ray crystallography : Resolving the Z-configuration of the methylidene group and tert-butyl orientation .
  • Spectroscopy : NMR (e.g., coupling constants to confirm stereochemistry), IR (C=O stretch at ~1700 cm1^{-1}), and UV-Vis (λmax ~350 nm for conjugated systems) .
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 287–293°C observed in related acridine derivatives) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Hygroscopicity management : Use desiccants (silica gel) and monitor humidity via Karl Fischer titration for lyophilized samples .
  • Solubility : Prepare fresh solutions in DMSO (for biological assays) or THF (for synthetic work) to avoid hydrolysis .

Q. Which analytical methods are suitable for quantifying this compound in complex matrices?

  • HPLC-MS : C18 columns (mobile phase: acetonitrile/0.1% formic acid), ESI+ mode for ionization .
  • LC-UV : Detection at 254 nm with calibration curves (R2^2 > 0.99) .
  • TLC : Silica plates (eluent: ethyl acetate/hexane 3:7) with UV visualization .

Advanced Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with kinases (e.g., MAPK or PI3K) or DNA intercalation sites .
  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Q. What strategies resolve contradictions in reported biological activity data?

  • Orthogonal assays : Compare IC50_{50} values from MTT (cytotoxicity) and enzymatic assays (e.g., kinase inhibition) to distinguish direct vs. indirect effects .
  • Meta-analysis : Pool data from multiple studies (adjusting for variables like cell lines or incubation times) using tools like RevMan .
  • Dose-response validation : Replicate experiments with stricter controls (e.g., hypoxia or serum-free conditions) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Modification Impact Method
Benzodioxol substituents Enhances lipophilicity and BBB penetrationIntroduce electron-withdrawing groups (e.g., –NO2_2) .
tert-Butyl group Stabilizes acridine conformationReplace with cyclopropyl for steric tuning .
Carboxylic acid Improves solubility and bindingEsterify (methyl ester) for prodrug strategies .

Q. What methodologies assess pharmacokinetic (PK) properties in preclinical models?

  • ADME profiling :
    • Absorption : Caco-2 cell monolayers for permeability (Papp_{app} > 1 × 106^{-6} cm/s) .
    • Metabolism : Incubate with hepatic microsomes (CYP450 isoforms) and analyze metabolites via UPLC-QTOF .
    • In vivo PK : Administer IV/PO in rodents, collect plasma (time points: 0–24 h), and quantify via LC-MS/MS .

Key Notes

  • Contradictions : Variability in bioactivity may arise from isomerization (Z/E) or impurities (e.g., residual solvents). Always characterize batches via 1H^1H-NMR and GC-MS .
  • Advanced tools : Leverage cryo-EM for target visualization and CRISPR-Cas9 models to validate mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.